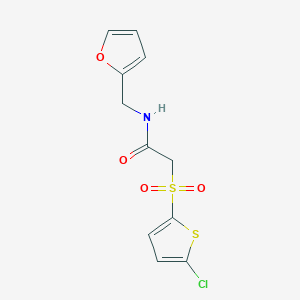
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide” is a sulfonamide derivative. Sulfonamides are a group of compounds that have brought about an antibiotic revolution in medicine and are associated with a wide range of biological activities . They have also been reported to possess antifungal and herbicidal properties for potential agricultural applications.
Molecular Structure Analysis
The compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a furan ring, which is a five-membered aromatic ring with one oxygen atom. It also contains a sulfonamide group, which is a functional group consisting of a sulfur atom with a double bond to an oxygen atom and a single bond to an amine group .Scientific Research Applications
Anticancer Activity
Compounds with structures related to 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide have shown promising anticancer activities. For instance, certain sulfonamide derivatives were synthesized and displayed significant in vitro anticancer activity against breast and colon cancer cell lines. Specifically, a compound exhibited potent activity against breast cancer cells, indicating the potential therapeutic value of these molecules in cancer treatment (Ghorab et al., 2015).
Antioxidant Agents
Novel chalcone derivatives, synthesized from reactions involving similar structural motifs, have been identified as potent antioxidants. These compounds, synthesized via catalytic methods, demonstrated significant in vitro antioxidant activity, highlighting their potential as therapeutic agents for oxidative stress-related diseases (Prabakaran et al., 2021).
Antimicrobial Activity
Schiff bases derived from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes have been synthesized and shown antimicrobial activities. This demonstrates the chemical's potential as a backbone for developing new antimicrobial agents (Arora et al., 2013).
Synthesis and Characterization
The chemical has been utilized in various synthetic pathways to create compounds with potential pharmacological applications. For example, derivatives have been synthesized and evaluated for their pharmacological properties, including antibacterial and enzyme inhibition capabilities, further underscoring the versatility and applicability of this chemical in drug development (Nafeesa et al., 2017).
Corrosion Inhibition
This compound and its derivatives have also found applications in the field of corrosion inhibition, demonstrating the chemical's utility beyond biomedical research. Studies have shown that certain derivatives can serve as effective inhibitors for mild steel corrosion in acidic media, illustrating the compound's potential in industrial applications (Sappani & Karthikeyan, 2014).
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4S2/c12-9-3-4-11(18-9)19(15,16)7-10(14)13-6-8-2-1-5-17-8/h1-5H,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLMBYMUKRUGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-[4-Ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2535372.png)
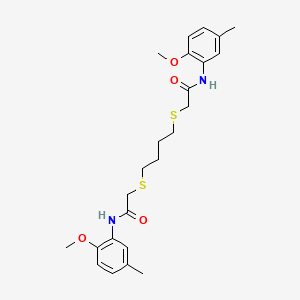
![5-Methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2535374.png)

![3-[(2,3,4,5,6-Pentafluorophenoxy)sulfonyl]-benzenecarboxylic acid](/img/structure/B2535377.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2535379.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2535381.png)
![N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2535385.png)
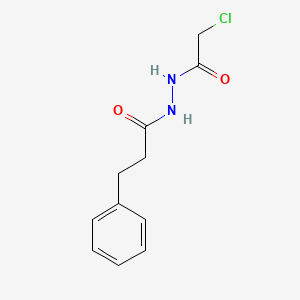

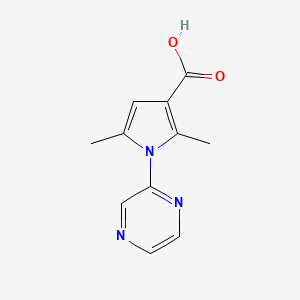
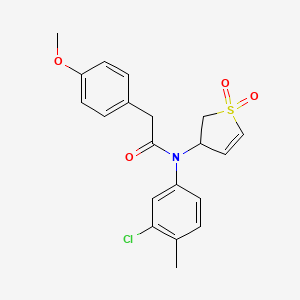
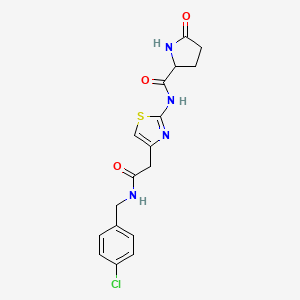
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2535394.png)